3-Ethoxypropylamine
Overview
Description
3-Ethoxypropylamine is a chemical compound that is part of the class of organic compounds known as amines. Amines are characterized by the presence of the basic nitrogen atom with a lone pair. Although the provided papers do not directly discuss 3-Ethoxypropylamine, they do provide insights into the behavior and synthesis of related ethoxy-containing compounds and their reactions, which can be extrapolated to understand 3-Ethoxypropylamine.
Synthesis Analysis
The synthesis of ethoxy-containing compounds can involve various strategies, including the use of palladium-catalysed Suzuki–Miyaura conditions as seen in the synthesis of 2-ethoxy-3-aryl/heteroaryl-pyridines . Additionally, the gas-phase reaction of aminosilanes with silica surfaces can provide insights into the binding and reactivity of ethoxy groups, which are relevant to the synthesis of 3-Ethoxypropylamine .
Molecular Structure Analysis
The molecular structure of ethoxy-containing compounds can be complex, with the potential for intramolecular and intermolecular bonding. For example, 2-ethoxy-3-pyridylboronic acid forms an intramolecular O–H···O bond with the adjacent ethoxy substituent . This kind of analysis can help predict the behavior of 3-Ethoxypropylamine in various chemical environments.
Chemical Reactions Analysis
Ethoxy groups can participate in a variety of chemical reactions. For instance, the reaction of ethoxy-containing compounds with amidines can lead to the formation of pyrimidine derivatives . Similarly, the reactivity of the ethoxy group in 3-Ethoxypropylamine could be explored in the context of nucleophilic substitution reactions or as a leaving group in the formation of other chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethoxy-containing compounds can vary widely. For example, the synthesis of 3-ethoxyisoxazole derivatives from β-oxo thionoesters indicates that ethoxy groups can influence the formation of heterocyclic structures . The properties of 3-Ethoxypropylamine, such as solubility, boiling point, and reactivity, would be influenced by the ethoxy group and the propylamine moiety.
Relevant Case Studies
While the provided papers do not include case studies on 3-Ethoxypropylamine, they do offer insights into the synthesis and properties of related compounds. For example, the synthesis of 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines and their evaluation as analgesic and anti-inflammatory agents demonstrate the potential pharmaceutical applications of ethoxy-containing compounds .
Scientific Research Applications
Application 1: Synthesis of Oxetane-based Oligomers
- Summary of the Application : 3-Ethoxypropylamine is used in the synthesis of oxetane-based oligomers. These oligomers are polymers formed from oxetane, a type of cyclic ether. The use of 3-Ethoxypropylamine helps to partially open the rigid oxetane chain, which can generate specific properties in the resulting oligomers .
Application 2: Production of Dyestuff and Cosmetics
- Summary of the Application : 3-Ethoxypropylamine is used as an intermediate in the production of dyestuff and cosmetics . Dyestuffs are substances used to impart color to materials such as textiles, paper, and leather, while cosmetics are products applied to the body to enhance or change its appearance.
Application 3: Identification of Hsp70 Modulators
- Summary of the Application : 3-Ethoxypropylamine is used to identify modulators of Hsp70, a family of heat shock proteins . These proteins play a crucial role in protein homeostasis and are implicated in various diseases, including cancer and neurodegenerative disorders.
Application 4: Production of Bioplastics
- Summary of the Application : 3-Ethoxypropylamine is used as an intermediate in the production of bioplastics . Bioplastics are a type of plastic derived from renewable biomass sources, such as vegetable fats and oils, corn starch, straw, woodchips, food waste, etc. They are designed to biodegrade and have less negative impact on the environment compared to traditional plastics.
Application 5: 3D Printing Technology
- Summary of the Application : 3-Ethoxypropylamine is used in 3D printing technology, specifically in the health and medical fields . Biopolymers are an emerging class of materials offering excellent properties and flexibility for additive manufacturing. 3-Ethoxypropylamine could potentially be used in the synthesis of these biopolymers.
Safety And Hazards
3-Ethoxypropylamine is a flammable liquid and vapor. It can cause severe skin burns and eye damage. It is harmful if swallowed. Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
properties
IUPAC Name |
3-ethoxypropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-2-7-5-3-4-6/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYBEXQHNURCGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064202 | |
Record name | 1-Propanamine, 3-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxypropylamine | |
CAS RN |
6291-85-6 | |
Record name | 3-Ethoxypropylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6291-85-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanolamine ethyl ether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291856 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Ethoxypropylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8162 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Propanamine, 3-ethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanamine, 3-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethoxypropylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.951 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PROPANOLAMINE ETHYL ETHER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6N532BD0B2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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